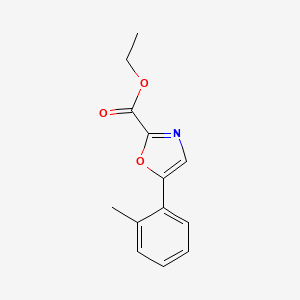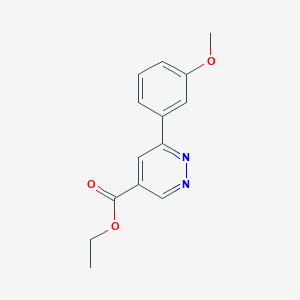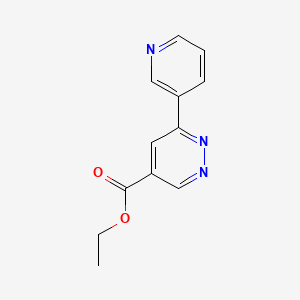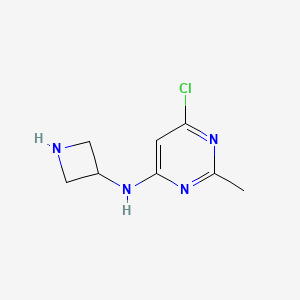
Tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl)carbamate
説明
Tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl)carbamate, also referred to as TBC, is an organic compound that has a wide range of applications in science, technology, and industry. It is a versatile compound that can be used as a catalyst, a reagent, or an inhibitor. TBC is an important compound in the synthesis of a variety of compounds and has been widely used in the pharmaceutical industry as a drug and as an intermediate in the synthesis of other compounds.
科学的研究の応用
TBC has been used extensively in scientific research, particularly in the fields of biochemistry and molecular biology. It has been used to study the structure and function of proteins, enzymes, and other biomolecules. It has also been used to study the effects of drugs on cells, to study the mechanism of action of drugs, and to study the biochemical and physiological effects of drugs. In addition, TBC has been used to study the structure and function of DNA and RNA.
作用機序
TBC is an inhibitor of the enzyme tyrosine kinase, which is involved in the signal transduction pathways of many cells. It binds to the ATP-binding site of the enzyme, preventing it from phosphorylating tyrosine residues in proteins. This inhibits the signal transduction pathways, which in turn inhibits the growth, proliferation, and differentiation of cells.
Biochemical and Physiological Effects
TBC has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of certain cancer cells, and to induce apoptosis in certain cancer cells. It has also been found to inhibit the formation of blood clots, reduce inflammation, and reduce the risk of stroke and heart attack. In addition, TBC has been found to reduce the risk of certain types of cancer, to reduce the risk of certain types of diabetes, and to reduce the risk of certain types of kidney disease.
実験室実験の利点と制限
TBC has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to handle and store. It is also a stable compound, and it is not toxic to humans or animals. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it is not very stable in aqueous solutions. In addition, it is not very soluble in organic solvents, and it is not very stable in organic solutions.
将来の方向性
There are several potential future directions for the use of TBC in research and industry. It could be used in the development of new drugs, or it could be used as a catalyst or reagent in the synthesis of other compounds. It could also be used to study the structure and function of proteins, enzymes, and other biomolecules, or it could be used to study the effects of drugs on cells. In addition, it could be used to study the biochemical and physiological effects of drugs, or it could be used to study the mechanism of action of drugs. Finally, it could be used to study the structure and function of DNA and RNA.
特性
IUPAC Name |
tert-butyl N-[1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-9-16-11(15)7-12(17-9)19-6-5-10(8-19)18-13(20)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESMBIKQJLQYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493244.png)
![8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine](/img/structure/B1493245.png)



![(6-(2-Azidoethyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493256.png)
![4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1493257.png)
![(E)-4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1493258.png)
![2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493259.png)




![2-(chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B1493266.png)